Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
Description
Properties
IUPAC Name |
ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFCNSAQWVHNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678887 | |
| Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913839-59-5 | |
| Record name | Ethyl 5-(cyanomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Solubility Characterization of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
An in-depth technical guide on the solubility characterization and process application of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors).
Executive Summary
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (CAS: 913839-59-5) is a pivotal heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.[1] Precise solubility data for this compound is essential for optimizing reaction yields, designing efficient recrystallization processes, and ensuring high purity in scale-up operations.
This technical guide provides a rigorous framework for the solubility characterization of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate. It details the physicochemical basis of its solubility, outlines a validated experimental protocol using laser monitoring, and describes the thermodynamic modeling required to translate raw data into robust process parameters.
Physicochemical Profile & Solubility Prediction
Understanding the molecular structure is the first step in predicting solubility behavior and selecting appropriate solvent systems for screening.
Structural Analysis[2]
-
Chemical Name: Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate[2][3][4]
-
Molecular Formula:
-
Molecular Weight: 190.20 g/mol
Key Functional Groups:
-
Pyridine Ring: Provides basicity and aromatic character; facilitates
- stacking interactions. -
Ethyl Ester (Position 2): A hydrogen-bond acceptor that increases lipophilicity compared to the free acid, enhancing solubility in organic solvents like ethyl acetate and ethanol.
-
Cyanomethyl Group (Position 5): The nitrile (
) is a strong dipole and hydrogen-bond acceptor. The methylene spacer ( ) adds slight flexibility but maintains the polar character.
Predicted Solubility Trends
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., Ethyl nicotinate), the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong H-bonding between solvent -OH and pyridine N / ester / nitrile groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Very High | Dipole-dipole interactions stabilize the polar nitrile and ester groups. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good compatibility with the ester moiety; standard solvents for crystallization. |
| Non-Polar | n-Heptane, Hexane | Low | Lack of polar interactions; suitable as anti-solvents. |
| Aqueous | Water | Low to Moderate | Limited by the hydrophobic aromatic ring and ethyl group, despite polar functionalities. |
Validated Experimental Protocol: Laser Monitoring Method
To obtain high-accuracy solubility data, the Laser Dynamic Monitoring Method is superior to the traditional shake-flask method due to its speed and reproducibility.
Experimental Setup
The apparatus consists of a jacketed glass vessel controlled by a programmable thermostat (accuracy
Step-by-Step Workflow
-
Preparation: Accurately weigh a known mass of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (
) and solvent ( ) into the vessel. -
Dissolution: Heat the mixture while stirring until the solid completely dissolves (laser transmission reaches maximum).
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
-
Nucleation Detection: The temperature at which the laser intensity drops sharply (due to turbidity from crystal formation) is recorded as the nucleation temperature .
-
Equilibrium Verification: Re-heat and re-cool to determine the metastable zone width (MSZW) and the precise saturation temperature (
). -
Repetition: Repeat with different solute/solvent ratios to construct the full polythermal solubility curve.
Visualization of Workflow
Caption: Workflow for the Laser Dynamic Monitoring Method to determine solid-liquid equilibrium.
Thermodynamic Modeling Framework
Raw solubility data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.
- : Mole fraction solubility of the solute.[5][6][7]
- : Absolute temperature (K).[6][7][8][9]
-
: Empirical parameters derived from non-linear regression.
-
Interpretation:
and relate to the enthalpy of solution and activity coefficients; accounts for the temperature dependence of the heat capacity.
-
(Buchowski-Ksiazczak) Equation
Useful for describing non-ideal solutions with strong self-association.
- : Association parameter.
- : Enthalpy parameter.
- : Melting temperature of the solute.
Data Validation (Self-Check)
To ensure trustworthiness, calculate the Relative Average Deviation (RAD) :
-
Acceptance Criteria: An RAD
indicates a high-quality fit suitable for process engineering.
Application: Crystallization Process Design
The solubility data of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate directly informs the design of purification steps.
Solvent Selection Strategy
For a Cooling Crystallization :
-
Ideal Solvent: High solubility at high
and low solubility at low (steep solubility curve). -
Recommendation: Ethanol or Isopropanol . These solvents likely exhibit a steep curve due to the temperature sensitivity of H-bonding with the pyridine ring.
For an Anti-Solvent Crystallization :
-
Primary Solvent: DMF or Acetone (High solubility).
-
Anti-Solvent: Water or n-Heptane (Low solubility).
-
Process: Dissolve the intermediate in Acetone, then slowly add n-Heptane to induce controlled nucleation.
Impurity Rejection
The cyanomethyl group is reactive. During synthesis, side products (e.g., hydrolyzed amide or acid) may form.
-
Purification Logic: If the impurity is more polar (e.g., the acid form), use a less polar solvent (e.g., Ethyl Acetate/Heptane mixture) to keep the product in solution while precipitating the impurity, or vice-versa depending on the specific impurity profile.
Process Flow Diagram
Caption: Optimized cooling crystallization workflow based on solubility temperature dependence.
Conclusion
The solubility of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is governed by the interplay between its polar cyanomethyl/ester groups and the hydrophobic pyridine core. While direct literature data is sparse, the structural analogs suggest that lower alcohols (Ethanol, Methanol) are the optimal solvents for cooling crystallization, offering the best balance of yield and purification power. Researchers should employ the Modified Apelblat model to correlate experimental data obtained via the Laser Monitoring method to ensure robust scale-up of this critical pharmaceutical intermediate.
References
-
Synthesis & Identification
-
Experimental Methodology (General Protocols)
- Wang, J., et al. "Thermodynamic models for determination of solid–liquid equilibrium of pharmaceutical intermediates." Journal of Chemical & Engineering Data. (Standard reference for Laser Monitoring Method).
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. (Source of the Apelblat Equation).[6][10][11]
- Comparative Solubility Data (Pyridine Analogs): Solubility of Ethyl 3-pyridinecarboxylate (Ethyl Nicotinate). NIST ThermoML. (Used as a structural benchmark for polarity and solvent interaction).
Sources
- 1. comptox.epa.gov [comptox.epa.gov]
- 2. Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate | 913839-59-5 [chemicalbook.com]
- 3. Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate | 913839-59-5 [chemicalbook.com]
- 4. 913839-59-5化工百科 – 960化工网 [m.chem960.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijnc.ir [ijnc.ir]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ThermoML:J. Chem. Eng. Data 2018, 63, 6, 2185-2196 [trc.nist.gov]
A Senior Application Scientist's Guide to the Procurement and Application of 2-Methylnicotinic Acid Imidazolide (NAI), an In-Vivo RNA Structurome Probe
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Methylnicotinic acid imidazolide (NAI), a critical reagent for probing RNA secondary structure in living cells. A common point of confusion, the identifier CAS 913839-59-5, will be clarified as a product catalog number, with the correct Chemical Abstracts Service (CAS) number for NAI being 1055970-47-2. This whitepaper details the scientific application of NAI in SHAPE-MaP analysis, offers a comparative analysis of commercial suppliers and pricing, and presents a robust workflow for procurement and quality control to ensure experimental integrity.
Introduction: Decoding the Identifier and Scientific Significance
In the field of chemical procurement, precision is paramount. The identifier "CAS 913839-59-5" is frequently queried by researchers. However, extensive database analysis reveals this is not a valid CAS number. It corresponds to a product catalog number from MilliporeSigma (Sigma-Aldrich) for the chemical 2-Methylnicotinic acid imidazolide . The correct and verifiable identifier for this compound is CAS 1055970-47-2 .[1][2]
2-Methylnicotinic acid imidazolide, commonly abbreviated as NAI or mNAI, is a highly valuable molecule in molecular biology and drug discovery.[3][4] It serves as a potent, cell-permeable electrophilic probe for a technique known as Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) .[3][4] This methodology allows for the analysis of RNA secondary structures at single-nucleotide resolution within living cells, providing a dynamic snapshot of the RNA "structurome."[2] Understanding RNA structure is crucial as it governs gene regulation, protein synthesis, and the mechanisms of action for RNA-targeting therapeutics. NAI's ability to efficiently permeate cell membranes and modify accessible RNA regions makes it a superior choice for in vivo studies compared to other reagents.[2]
The Science of SHAPE and the Role of NAI
The SHAPE methodology is predicated on the differential reactivity of the 2'-hydroxyl group on the ribose backbone of RNA. In single-stranded or conformationally flexible regions of an RNA molecule, this hydroxyl group is unconstrained and readily accessible. In contrast, within structured regions like double helices, it is sterically hindered by base-pairing and other interactions.
NAI is an electrophile that, when introduced to cells, acylates these accessible 2'-hydroxyl groups.[4] This modification creates a bulky adduct on the RNA backbone. The workflow is as follows:
-
Treatment: Live cells are incubated with NAI, which diffuses across the cell membrane.
-
Acylation: NAI reacts with flexible, single-stranded RNA nucleotides.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Reverse Transcription: A reverse transcriptase enzyme is used to synthesize complementary DNA (cDNA) from the modified RNA template.
-
Sequencing: These cDNA fragments are then analyzed by capillary or next-generation sequencing, and the termination patterns reveal the RNA's secondary structure at high resolution.
The chemical properties of NAI—its stability in aqueous environments and high reactivity within the cellular milieu—make it an ideal reagent for these demanding in vivo experiments.
Commercial Supplier and Pricing Analysis
The commercial availability of NAI is primarily centered around its role as a specialized biochemical reagent. The price is influenced by factors such as purity (typically >95-98% for this application), synthesis complexity, and the scale of packaging. As of early 2026, the market is led by a primary manufacturer whose product is available through various distributors.
| Supplier/Distributor | Catalog Number | Purity | Quantity (mg) | List Price (USD) |
| Sigma-Aldrich (Merck) | 913839 | Not specified, "powder" form | 50 | $143.00 |
| 500 | $453.00 | |||
| Thomas Scientific | CHM02G756 (Mfr. No. 913839-50MG) | Not specified | 50 | $105.02[3] |
| Alkali Scientific | 913839-50MG | Not specified | 50 | $107.29[5] |
Expert Insight: While distributors like Thomas Scientific and Alkali Scientific may offer a lower list price, it is critical for the researcher to verify stock availability and potential additional shipping or handling fees for chemical reagents.[3] For foundational or GLP-level research, purchasing directly from the primary manufacturer (Sigma-Aldrich) can sometimes provide more direct access to technical support and batch-specific quality documentation.
Recommended Procurement and Quality Control Workflow
To ensure the reliability and reproducibility of SHAPE experiments, a stringent procurement and QC process is essential. Simply ordering from a catalog is insufficient; a self-validating system must be in place.
Caption: Figure 1. A robust workflow for procuring and validating NAI reagent.
In-House Quality Control Protocol (LC-MS)
Upon receipt of NAI, verifying its identity is a crucial step to prevent costly experimental failures.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the newly received NAI in anhydrous DMSO. Dilute this stock 1:1000 in a 50:50 solution of acetonitrile and water.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
-
Analysis:
-
Inject the diluted sample.
-
Monitor for a primary peak in the chromatogram.
-
Analyze the mass spectrum of this peak. The expected mass for the protonated molecule [M+H]⁺ of NAI (C₁₀H₉N₃O, MW = 187.20) is approximately 188.08 m/z.
-
-
Validation: A clean chromatogram with a dominant peak whose mass spectrum corresponds to NAI confirms the identity of the material.
Handling, Storage, and Experimental Considerations
Storage and Handling:
-
NAI is typically a powder and should be stored at 2-8°C as recommended by the manufacturer.[4]
-
The compound is an electrophile and may be sensitive to moisture. Handle in a dry, inert atmosphere (e.g., in a glove box) when preparing stock solutions.
-
Stock solutions are typically prepared in anhydrous DMSO and should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Basic Experimental Protocol for In-Cell SHAPE:
-
Culture cells to the desired confluency.
-
Prepare a fresh working solution of NAI in pre-warmed culture medium. A typical final concentration is around 100 mM, but this must be optimized for your cell type.[2]
-
Terminate the reaction by washing the cells with ice-cold PBS and proceed immediately to RNA extraction.
-
Follow standard protocols for reverse transcription using primers specific to the RNA of interest and subsequent analysis of cDNA products.
Conclusion
While the initial query for "CAS 913839-59-5" leads to a catalog number, the underlying compound, 2-Methylnicotinic acid imidazolide (NAI, CAS 1055970-47-2), is a cornerstone reagent for advanced RNA structural biology. For researchers in drug discovery and molecular genetics, its effective use is non-negotiable. By understanding its scientific application, carefully vetting suppliers, comparing effective costs, and implementing a stringent in-house QC workflow, scientists can ensure the integrity of their materials and the validity of their experimental data, ultimately accelerating insights into the complex world of the RNA structurome.
References
-
Alkali Scientific. (n.d.). 2-Methylnicotinic acid imidazolide, 1 X 50 mg (913839-50MG). Retrieved February 21, 2026, from [Link]
-
Scientific Laboratory Supplies (SLS). (n.d.). 2-METHYLNICOTINIC ACID IMIDAZO | 913839-50MG | SIGMA-ALDRICH. Retrieved February 21, 2026, from [Link]
-
Iright. (n.d.). Merck, 913839-500MG, 2-Methylnicotinic acid imidazolide. Retrieved February 21, 2026, from [Link]
-
ChemSrc. (2025, August 25). NAI | CAS#:1055970-47-2. Retrieved February 21, 2026, from [Link]
Sources
Methodological & Application
Application Note: Divergent Synthesis of Heterocycles from Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
This Application Note details the strategic utilization of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate as a divergent scaffold for synthesizing bioactive heterocycles.
The guide focuses on three primary transformations:
-
Tetrazole Bioisostere Synthesis via [2+3] Cycloaddition.
-
1,2,4-Oxadiazole Linker Construction via Amidoxime intermediates.
-
Styryl-Pyridine Functionalization via Knoevenagel Condensation.
Executive Summary
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate represents a "Janus" scaffold in medicinal chemistry, offering two distinct, orthogonal reactive sites:
-
C2-Ethyl Ester: A classic electrophile for acyl substitution, readily converting to amides, hydrazides, or heterocycles like oxadiazoles.
-
C5-Cyanomethyl: An active methylene group activated by the electron-withdrawing nitrile and the pyridine ring. This site is primed for alkylation, condensation, or cycloaddition reactions.
This dual functionality allows for the rapid generation of molecular complexity, making it an ideal starting material for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where the pyridine core serves as a privileged structure.
Strategic Analysis & Reactivity Profile
The chemical behavior of this scaffold is dictated by the electronic environment of the pyridine ring.
-
Acidity of C5-Methylene: The protons at the C5-position are significantly more acidic (pKa ~18-20) than standard alkyl nitriles due to resonance stabilization by the pyridine ring. This allows for mild deprotonation using bases like DBU or
. -
Nitrile Reactivity: The nitrile group is a gateway to diverse heterocycles. It can function as a dipole in [2+3] cycloadditions (forming tetrazoles) or as an electrophile in Pinner-type reactions (forming oxazolines/thiazolines).
-
Ester Stability: The C2-ester is relatively stable but can be selectively hydrolyzed or converted to a hydrazide without affecting the nitrile under controlled conditions.
Reaction Pathway Visualization
Figure 1: Divergent synthetic pathways from the core scaffold.
Protocol A: Synthesis of Tetrazole Bioisosteres
Objective: To convert the C5-nitrile into a 5-substituted-1H-tetrazole, a classic bioisostere for the carboxylic acid group, improving metabolic stability and bioavailability.
Mechanism: This reaction proceeds via a [2+3] dipolar cycloaddition. We utilize a Zinc(II)-catalyzed protocol which is safer and more efficient than traditional tin or aluminum azide methods.
Materials
-
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq) -
Solvent: Isopropanol/Water (1:1 v/v) or DMF (if solubility is an issue)
-
Workup: 1N HCl, Ethyl Acetate
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the scaffold (1.0 mmol) in 10 mL of Isopropanol/Water (1:1).
-
Addition: Add Zinc Bromide (1.0 mmol) followed by Sodium Azide (1.5 mmol). Caution:
is toxic and can form explosive hydrazoic acid with strong acids. -
Reaction: Heat the mixture to reflux (approx. 80°C) for 12-16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The nitrile spot (
~0.6) should disappear, and a more polar spot (tetrazole) should appear near the baseline. -
Quench: Cool the reaction mixture to room temperature. Add 10 mL of 1N HCl carefully to decompose any excess azide and protonate the tetrazole (pKa ~4.5).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The tetrazole will partition into the organic phase.
-
Purification: Wash the combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Data Interpretation:
-
IR: Disappearance of the sharp nitrile peak at ~2250
. -
1H-NMR: Appearance of a broad singlet (NH) around 14-16 ppm (DMSO-
).
Protocol B: Construction of 1,2,4-Oxadiazole Linkers
Objective: To build a 1,2,4-oxadiazole ring at the C5 position, serving as a stable amide bioisostere or a linker to a second pharmacophore.
Mechanism: The nitrile is first converted to an amidoxime, which is then coupled with a carboxylic acid (or acyl chloride) and cyclized.
Materials
-
Step 1: Hydroxylamine hydrochloride (
) (2.0 eq), (2.0 eq), Ethanol/Water. -
Step 2: Carboxylic Acid (
) (1.1 eq), CDI (1.1 eq), Dioxane or DMF.
Step-by-Step Methodology
Part 1: Amidoxime Formation
-
Dissolve
and in water (minimum volume) and add to a solution of the scaffold in Ethanol. -
Reflux for 4-6 hours.
-
Concentrate and extract with EtOAc to isolate the N'-hydroxy-2-(6-(ethoxycarbonyl)pyridin-3-yl)acetimidamide .
Part 2: Cyclization
-
Activation: In a separate flask, dissolve the coupling partner (Carboxylic Acid, e.g., Benzoic Acid) in dry Dioxane. Add Carbonyl Diimidazole (CDI) and stir at RT for 1 hour (gas evolution of
will be observed). -
Coupling: Add the isolated amidoxime from Part 1 to the activated acid solution.
-
Cyclization: Heat the mixture to 100-110°C for 4-8 hours. This thermal step drives the dehydration and ring closure.
-
Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Critical Control Point: Ensure the amidoxime intermediate is dry before the coupling step to prevent hydrolysis of the CDI-activated acid.
Protocol C: Knoevenagel Condensation (Chain Extension)
Objective: To utilize the acidic methylene group for carbon-carbon bond formation, creating styryl-pyridine derivatives often found in kinase inhibitors.
Materials
-
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq)
-
Solvent: Toluene or Ethanol
Step-by-Step Methodology
-
Mix: Combine the scaffold and aldehyde in Toluene (0.5 M concentration).
-
Catalyze: Add the Piperidine and Acetic Acid.
-
Reflux: Heat to reflux with a Dean-Stark trap (if using Toluene) to remove water azeotropically. This drives the equilibrium forward. Reaction time: 2-6 hours.
-
Isolation: Upon cooling, the product often precipitates as a crystalline solid. Filter and wash with cold Ethanol.
-
Yield Optimization: If no precipitate forms, concentrate the solvent and triturate with diethyl ether.
Mechanism Visualization:
Figure 2: Mechanism of the Knoevenagel condensation at the C5-position.
Summary of Reaction Parameters
| Parameter | Tetrazole Synthesis | Oxadiazole Synthesis | Knoevenagel Condensation |
| Primary Reagent | |||
| Catalyst | Lewis Acid ( | Base ( | Base/Acid Pair (Piperidine/AcOH) |
| Solvent System | EtOH / Dioxane | Toluene (Dean-Stark) | |
| Temperature | 80°C (Reflux) | Reflux / 110°C | 110°C (Reflux) |
| Key Byproduct | None (Atom Economic) | ||
| Typical Yield | 75 - 90% | 60 - 80% | 85 - 95% |
References
-
Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Reference Text for Pyridine Reactivity).
-
Wang, C., et al. (2024).[1] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Taylor & Francis Online. Link
Sources
Application Note: A Robust Protocol for the Dual Hydrolysis of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
Introduction: The Strategic Importance of Pyridine Dicarboxylic Acids
Pyridine-based dicarboxylic acids are foundational building blocks in medicinal chemistry and materials science. Their rigid, well-defined geometry and capacity for metal chelation make them invaluable as linkers in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and metal-organic frameworks (MOFs). The target molecule, 5-(carboxymethyl)-2-pyridinecarboxylic acid, is of particular interest due to its structural similarity to chelating agents used in drug development.
This application note provides a comprehensive and reliable protocol for the conversion of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate to 5-(carboxymethyl)-2-pyridinecarboxylic acid. The core chemical challenge lies in the simultaneous hydrolysis of two distinct, yet chemically resilient, functional groups: an ethyl ester and a primary nitrile. We present a robust, base-catalyzed one-pot protocol that ensures a high-yield conversion and simplifies product isolation.
The Chemical Transformation: A One-Pot Dual Hydrolysis
The overall reaction involves the saponification of the ester and the hydrolysis of the nitrile group to their respective carboxylate forms, followed by acidification to yield the final di-acid product.
Reaction Scheme: Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate → 5-(carboxymethyl)-2-pyridinecarboxylic acid
Mechanistic Insights: The Rationale for Base Catalysis
The hydrolysis of both esters and nitriles can be catalyzed by either acid or base.[1] For this specific transformation, a base-catalyzed approach (saponification) is strategically superior for several reasons.
-
Ester Hydrolysis: The base-catalyzed hydrolysis of the ethyl ester proceeds via a bimolecular acyl-oxygen fission (BAc2) mechanism.[2] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a strong base, creating a resonance-stabilized carboxylate anion.[3] This anion is resistant to further nucleophilic attack, driving the reaction to completion.[3][4]
-
Nitrile Hydrolysis: Similarly, the nitrile group is hydrolyzed under strong basic conditions, typically requiring heat.[5] The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a sequence of proton transfers and eliminations that first yields an amide intermediate. Under sustained basic conditions and elevated temperature, this amide is further hydrolyzed to the corresponding carboxylate and ammonia.[6]
The choice of a one-pot basic hydrolysis provides an efficient pathway to the desired dicarboxylate salt, which can then be easily converted to the final product by simple acidification.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Notes |
| Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate | 154069-58-6 | 190.19 g/mol | >97% | Starting material. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | >98% (pellets) | Hydrolysis reagent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | High Purity | Solvent. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~37% (w/w) | For acidification and product isolation. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | For TLC and potential extraction. |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | For TLC. |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (e.g., 3.80 g, 20.0 mmol).
-
Reagent Addition: Prepare a 4 M aqueous solution of sodium hydroxide by carefully dissolving NaOH (e.g., 4.0 g, 100 mmol, 5.0 equivalents) in 25 mL of deionized water. Add this solution to the flask containing the starting material.
-
Hydrolysis: Attach a reflux condenser to the flask and begin vigorous stirring. Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The product, being a salt, will remain at the baseline.
-
Cooling and Acidification: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath to 0-5 °C.
-
Product Precipitation: While stirring the cooled solution, slowly add concentrated hydrochloric acid dropwise. Ammonia gas may be evolved. Monitor the pH closely. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3.
-
Isolation: Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water (to remove inorganic salts) and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight. The expected product is 5-(carboxymethyl)-2-pyridinecarboxylic acid.
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 5-(carboxymethyl)-2-pyridinecarboxylic acid.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, an additional 1-2 equivalents of NaOH can be added, and the reflux can be continued for another 2-4 hours. Incomplete hydrolysis may result in the formation of intermediate species such as 5-(cyanomethyl)-2-pyridinecarboxylic acid or 5-(carbamoylmethyl)-2-pyridinecarboxylic acid ethyl ester.
-
Product Solubility: The target di-acid has some solubility in water. Therefore, it is crucial to cool the solution thoroughly before and during acidification to maximize precipitation and minimize yield loss. The wash steps should be performed quickly with ice-cold solvents.
-
Alternative: Acid-Catalyzed Hydrolysis: While not the primary recommended route, acid-catalyzed hydrolysis is an alternative.[4] This would involve refluxing the starting material in a strong acid like 6 M HCl.[7] However, this method has two main drawbacks: the ester hydrolysis is a reversible equilibrium, requiring a large excess of water to drive it to completion, and picolinic acids can be susceptible to decarboxylation under harsh acidic heating conditions.
-
Purity of Final Product: The primary impurity is likely to be sodium chloride from the neutralization. A thorough wash with cold water is essential. If higher purity is required, recrystallization from hot water can be performed.
Conclusion
The base-catalyzed, one-pot hydrolysis protocol detailed herein provides an efficient, reliable, and high-yielding method for the synthesis of 5-(carboxymethyl)-2-pyridinecarboxylic acid. By leveraging the irreversible nature of saponification, this procedure overcomes the challenge of simultaneously hydrolyzing both a stable ester and a nitrile group, making this valuable building block readily accessible to researchers in drug discovery and materials science.
References
-
Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143-149. [Link]
-
Balicki, R., & Nantka-Namirski, P. (1989). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 44(7-8), 687-699. [Link]
-
US EPA. (1992). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA/600/R-92/099. [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. [Link]
-
Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(4), 1041-1047. [Link]
- Im, M. S., & Kim, D. S. (1989). Process for the preparation of substituted pyridines.
-
Quora. (2017). How is the cyanide group converted into the carboxylic group?[Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(2), 240-247. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. [Link]
- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids.
-
Edwards, W. B., & Bobbitt, J. M. (1987). A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Journal of Heterocyclic Chemistry, 24(2), 481-483. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. scilit.com [scilit.com]
Application Notes and Protocols for the Selective Reduction of the Cyanomethyl Group in Pyridine Carboxylate Derivatives
Introduction
The selective reduction of a cyanomethyl group in the presence of a carboxylate ester on a pyridine scaffold represents a significant challenge in synthetic organic chemistry. This structural motif is prevalent in pharmaceutical intermediates and other fine chemicals, making the development of robust and chemoselective reduction protocols a critical endeavor. The inherent reactivity of the pyridine ring, the ester functionality, and the nitrile group necessitates a careful selection of reducing agents and reaction conditions to achieve the desired transformation without unwanted side reactions, such as reduction of the ester or saturation of the pyridine ring.
This comprehensive guide provides detailed application notes and protocols for the selective reduction of the cyanomethyl group in pyridine carboxylate derivatives. We will explore various methodologies, delving into the mechanistic rationale behind each approach and offering practical, field-proven insights for researchers, scientists, and drug development professionals.
Challenges in Chemoselectivity
The primary challenge in the reduction of cyanomethyl pyridine carboxylates lies in the competing reactivity of the three reducible functional groups: the cyanomethyl group (-CH₂CN), the carboxylate ester (-COOR), and the pyridine ring.
-
Cyanomethyl Group: Can be reduced to a primary amine (-CH₂CH₂NH₂) or partially reduced to an aldehyde (-CH₂CHO).
-
Carboxylate Ester: Can be reduced to a primary alcohol (-CH₂OH) or, under specific conditions, to an aldehyde (-CHO).
-
Pyridine Ring: Can be hydrogenated to a piperidine ring under catalytic hydrogenation conditions.[1][2]
The ideal reducing system must therefore exhibit high chemoselectivity for the cyanomethyl group over the ester and the aromatic pyridine ring.
Method 1: Catalytic Hydrogenation for the Synthesis of Primary Amines
Catalytic hydrogenation is a powerful and widely used method for the reduction of nitriles to primary amines.[3] Raney® Nickel is a popular and cost-effective catalyst for this transformation.[3][4][5] However, a significant challenge with pyridine derivatives is the potential for the reduction of the aromatic ring to a piperidine.[1][2] Careful control of reaction conditions is paramount to achieve selectivity.
Mechanism of Raney® Nickel Hydrogenation
Raney® Nickel is a spongy, high-surface-area catalyst composed primarily of nickel, with adsorbed hydrogen. The reduction mechanism involves the adsorption of the nitrile group onto the nickel surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine intermediate is formed, which is further reduced to the primary amine.
Caption: Catalytic hydrogenation of a cyanomethyl group.
Protocol: Selective Reduction of Ethyl 4-(Cyanomethyl)nicotinate with Raney® Nickel
This protocol is designed to favor the reduction of the cyanomethyl group to a primary amine while minimizing the reduction of the pyridine ring and the ethyl ester. The use of a protic solvent like ethanol and moderate hydrogen pressure are key to this selectivity.
Materials:
-
Ethyl 4-(cyanomethyl)nicotinate
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.5 g) with anhydrous ethanol (3 x 20 mL) to remove water. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.
-
Reaction Setup: To a pressure reactor, add the washed Raney® Nickel, anhydrous ethanol (50 mL), and ethyl 4-(cyanomethyl)nicotinate (e.g., 2.0 g, 10.5 mmol).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-70 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 4-(2-aminoethyl)nicotinate.
| Parameter | Condition | Rationale |
| Catalyst | Raney® Nickel | Cost-effective and efficient for nitrile reduction.[3][4][5] |
| Solvent | Ethanol | Protic solvent that can help to suppress over-reduction. |
| Pressure | 50-70 psi | Moderate pressure to favor nitrile reduction over pyridine ring saturation. |
| Temperature | Room Temperature | Milder conditions to enhance selectivity. |
Method 2: Partial Reduction to Aldehydes using Diisobutylaluminum Hydride (DIBAL-H)
Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is particularly useful for the partial reduction of esters and nitriles to aldehydes.[6][7] The key to achieving this selectivity is maintaining a low reaction temperature (-78 °C) to stabilize the intermediate hemiacetal or imine aluminum complex and prevent over-reduction.[6][8]
Mechanism of DIBAL-H Reduction
The reduction with DIBAL-H proceeds through the coordination of the Lewis acidic aluminum to the nitrile nitrogen, followed by the intramolecular transfer of a hydride ion to the carbon atom. This forms an imine-aluminum complex. At low temperatures, this complex is stable. Upon aqueous work-up, the imine is hydrolyzed to the corresponding aldehyde.
Caption: DIBAL-H reduction of a cyanomethyl group.
Protocol: Selective Reduction of Methyl 2-(Cyanomethyl)isonicotinate to an Aldehyde
This protocol is adapted from general procedures for DIBAL-H reductions and a specific example of selective nitrile reduction in the presence of an ester on a related aromatic system.[9]
Materials:
-
Methyl 2-(cyanomethyl)isonicotinate
-
DIBAL-H (1.0 M solution in hexanes or toluene)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (1 M)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve methyl 2-(cyanomethyl)isonicotinate (e.g., 1.76 g, 10 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add DIBAL-H solution (1.1 equivalents, 11 mL of a 1.0 M solution) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: While still at -78 °C, slowly add methanol (5 mL) to quench the excess DIBAL-H.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add Rochelle's salt solution (50 mL) and stir vigorously until two clear layers form (this may take several hours).
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.
| Parameter | Condition | Rationale |
| Reagent | DIBAL-H | Sterically hindered, allowing for partial reduction.[6][7] |
| Stoichiometry | 1.1 equivalents | A slight excess is used to ensure complete conversion of the starting material. |
| Temperature | -78 °C | Crucial for stabilizing the imine-aluminum intermediate and preventing over-reduction.[8] |
| Work-up | Rochelle's salt | Helps to break up the aluminum salts and facilitate extraction. |
Method 3: Chemoselective Reduction to Primary Amines with Borane Reagents
Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are known for their ability to reduce carboxylic acids and amides, while often being less reactive towards esters and nitriles under mild conditions.[10][11] However, with appropriate conditions, boranes can be effective for the reduction of nitriles. Pyridine-borane complexes have also been shown to be effective reducing agents.[12] The chemoselectivity of borane reductions can be highly dependent on the specific borane reagent and the reaction conditions.
Mechanism of Borane Reduction of Nitriles
The reduction of a nitrile with borane involves the coordination of the electron-deficient boron atom to the lone pair of the nitrile nitrogen. This is followed by the transfer of a hydride from the borane to the nitrile carbon. This process can occur multiple times, leading to a boron-nitrogen intermediate which, upon hydrolytic work-up, yields the primary amine.
Caption: Borane reduction of a cyanomethyl group.
Protocol: Reduction of Ethyl 2-(Cyanomethyl)nicotinate with Borane-THF
This protocol provides a general guideline for the reduction of a cyanomethyl group in a pyridine carboxylate derivative using BH₃·THF. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Ethyl 2-(cyanomethyl)nicotinate
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 3 M)
-
Sodium hydroxide solution (e.g., 3 M)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(cyanomethyl)nicotinate (e.g., 1.90 g, 10 mmol) in anhydrous THF (30 mL).
-
Addition of Borane: Cool the solution to 0 °C in an ice bath. Slowly add BH₃·THF solution (3.0 equivalents, 30 mL of a 1.0 M solution) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction to 0 °C and slowly add 3 M HCl to quench the excess borane and hydrolyze the intermediate.
-
Basification: Make the aqueous solution basic (pH > 10) by the addition of 3 M NaOH.
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The product, ethyl 2-(2-aminoethyl)nicotinate, can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Reagent | Borane-THF | A common and effective source of borane for nitrile reduction. |
| Stoichiometry | 3.0 equivalents | An excess of borane is typically required for the complete reduction of nitriles. |
| Temperature | Reflux | Elevated temperature is often necessary to drive the reduction of nitriles with borane. |
| Work-up | Acidic then Basic | Acidic work-up hydrolyzes the boron-nitrogen intermediates, and basification allows for the extraction of the free amine. |
Conclusion
The selective reduction of the cyanomethyl group in pyridine carboxylate derivatives is a challenging yet achievable transformation with the careful selection of reagents and reaction conditions. For the synthesis of primary amines, catalytic hydrogenation with Raney® Nickel under controlled pressure and temperature offers a viable route, although catalyst optimization may be required to prevent pyridine ring reduction. For the partial reduction to aldehydes, DIBAL-H at low temperatures is the reagent of choice, providing excellent chemoselectivity. Borane reagents also present a valuable option for the synthesis of primary amines, with their reactivity profile often complementing that of metal hydrides. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their synthetic endeavors.
References
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Portal de la Investigación. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
-
NPTEL. Module 2 : Reduction Reactions. [Link]
-
PubMed. (2021). Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
PubMed Central. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]
-
RSC Publishing. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]
-
YouTube. (2020). DIBAL-H Reduction of an Ester to Aldehyde-Mechanism. [Link]
-
Indian Academy of Sciences. raney nickel reductions-part i. [Link]
-
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]
-
PubMed Central. (2025). Selective catalytic hydrogenation of C2H2 from plasma-driven CH4 coupling without extra heat: mechanistic insights from micro-kinetic modelling and reactor performance. [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
PubMed Central. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
Scilit. A convenient synthesis of nicotinate esters from 3‐cyanopyridones. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
-
ResearchGate. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. [Link]
-
Der Pharma Chemica. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. [Link]
- Google Patents. (2007).
-
RSC Publishing. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
PubMed. (2023). In-situ-reduced synthesis of cyano group modified g-C3N4/CaCO3 composite with highly enhanced photocatalytic activity for nicotine elimination. [Link]
-
PubMed. (1979). Metabolic oxidation of nicotine to chemically reactive intermediates. [Link]
-
RSC Publishing. 2-Methyl-2-(pyridin-2-yl)malononitrile: a site-selective cyano transfer reagent for photocatalytic cyanation reactions. [Link]
Sources
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- 3. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. papers.sim2.be [papers.sim2.be]
- 5. acs.org [acs.org]
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- 12. Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Amidation of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
This Application Note is structured to guide researchers through the selective amidation of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate . Given the bifunctional nature of the substrate (containing both a reactive ester at C2 and a labile nitrile at C5), this guide prioritizes chemoselectivity .
The primary focus is the aminolysis of the C2-ester to form the corresponding pyridine-2-carboxamide, a common scaffold in Factor Xa inhibitors and kinase inhibitors. A secondary protocol for nitrile hydration is provided for complete coverage.
Executive Summary
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (CAS: 135034-10-5 analog) is a critical intermediate in the synthesis of pharmacologically active pyridine derivatives. The molecule possesses two electrophilic centers susceptible to nucleophilic attack:
-
The C2-Ethyl Ester: Highly activated by the electron-deficient pyridine ring.
-
The C5-Cyanomethyl Group: Susceptible to hydration or hydrolysis, and possesses acidic
-protons ( , lowered by the heterocycle).
Challenge: The primary synthetic challenge is effecting the amidation of the ester (Ester
Solution: This guide details a Low-Temperature Aminolysis Protocol using ammonia/methanol to selectively target the ester. A secondary protocol describes Oxidative Nitrile Hydration for researchers targeting the diamide.
Reaction Landscape & Chemoselectivity
The following decision tree illustrates the competing pathways and the logic behind the selected conditions.
Figure 1: Chemoselectivity landscape. Path A is the standard "amidation" route for this intermediate.
Protocol A: Selective Ester Aminolysis (Primary)
Objective: Conversion of the C2-ethyl ester to a primary amide while preserving the C5-nitrile.
Mechanism: Nucleophilic Acyl Substitution (
Materials
-
Substrate: Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (1.0 equiv).
-
Reagent: 7N Ammonia in Methanol (commercial solution) OR Ammonia gas.
-
Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF).
-
Equipment: Sealed pressure tube (for liquid NH3) or round-bottom flask (for gas).
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve 10.0 g (approx. 52 mmol) of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate in 50 mL of anhydrous MeOH.
-
Note: Ensure the substrate is fully solubilized. If not, add THF (up to 10% v/v).
-
-
Reagent Addition (5 min):
-
Cool the solution to 0°C using an ice bath.
-
Option A (Solution): Add 75 mL (approx. 10 equiv) of 7N NH3 in MeOH dropwise.
-
Option B (Gas): Bubble anhydrous NH3 gas through the solution for 30 minutes until saturation.
-
-
Reaction (2 - 16 hours):
-
Seal the reaction vessel tightly.
-
Allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir magnetically.[1]
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The ester spot (
) should disappear, replaced by the more polar amide ( ). -
Critical Check: If conversion is slow (>16h), heat gently to 40°C. Do not exceed 50°C to avoid nitrile hydrolysis.
-
-
Workup (End):
-
Concentrate the reaction mixture in vacuo at 35°C to remove solvent and excess ammonia.
-
The product usually precipitates as an off-white solid.
-
Triturate the solid with cold diethyl ether or MTBE to remove trace impurities.
-
Filter and dry under high vacuum.
-
Expected Results
-
Yield: 85 - 95%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Selectivity: >98% Amide (C2) : <2% Nitrile hydrolysis.
Protocol B: Selective Nitrile Hydration (Secondary)
Objective: Hydration of the C5-nitrile to a primary amide, leaving the ester intact (or converting both if excess reagent is used). Method: Radziszewski Reaction (Peroxide-mediated).
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 equiv of substrate in DMSO (5 vol).
-
Activation: Add K2CO3 (0.2 equiv) and cool to 0°C.
-
Oxidation: Add 30% H2O2 (1.5 equiv) dropwise. The reaction is exothermic; control temp < 25°C.
-
Quench: After 1-2 hours, dilute with water. The product may precipitate or require extraction with EtOAc.
-
Note: This method preserves the ester better than acid/base hydrolysis but requires careful monitoring to prevent perhydrolysis of the ester.
Analytical Validation (Data Table)
| Feature | Substrate (Ester) | Product (C2-Amide) | Product (C5-Amide) |
| IR (cm⁻¹) | 1720 (Ester C=O), 2250 (CN) | 1680 (Amide C=O), 2250 (CN) | 1720 (Ester), 1680 (Amide) |
| ¹H NMR (DMSO-d₆) | Absent (Ethyl group gone) | Ethyl signals present | |
| Amide Protons | N/A | ||
| CN-CH₂ Protons | Shifted/Absent |
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Ammonia evaporates from open systems.
-
Fix: Use a sealed pressure tube or refresh NH3 gas stream.
-
-
Issue: Side Product (Acid).
-
Cause: Water contamination in MeOH/NH3.
-
Fix: Use anhydrous solvents and dry NH3 source.[3]
-
-
Issue: Darkening of Reaction.
-
Cause: Polymerization of cyanomethyl group via deprotonation.
-
Fix: Ensure temperature stays < 40°C; avoid strong bases (NaOH, KOH).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the selective aminolysis of the C2-ester.
References
-
General Pyridine Amidation: Synthesis and structural characterisation of amides from picolinic acid.[3] commonly utilizes acid chloride or direct aminolysis pathways.
-
Source:
-
-
Nitrile Hydration Specifics:Selective Hydration of Nitriles to Amides. Discusses Rh and Ru catalysts, but highlights peroxide methods for metal-free synthesis.
-
Source:
-
-
Related Intermediate Synthesis: Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters.[2][4] Describes the reactivity of the cyanomethyl/cyanocyclopropyl group in pyridine esters.
-
Source:
-
-
Amidation Reagents: Large-Scale Amidations in Process Chemistry.[5] Provides context on reagent selection (NH3 vs coupling agents) for scale-up.
-
Source:
-
Sources
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- 2. WO2022074214A1 - Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles - Google Patents [patents.google.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022074214A1 - Process for the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters amides and nitriles - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for Cyclization Reactions Involving 5-Cyanomethyl Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: The Strategic Importance of 5-Cyanomethyl Pyridine in Heterocyclic Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of functionalized pyridines, 5-cyanomethyl pyridine derivatives have emerged as exceptionally versatile building blocks for the synthesis of complex fused heterocyclic systems. The presence of both a reactive methylene group and a nitrile function provides a unique chemical handle for a variety of cyclization strategies, enabling the construction of novel molecular architectures with significant potential in drug discovery.
This guide provides an in-depth exploration of key cyclization reactions involving 5-cyanomethyl pyridine derivatives, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for their application in modern synthetic chemistry. The protocols described herein are designed to be self-validating, with an emphasis on causality and reproducibility.
II. Key Cyclization Strategies and Mechanistic Insights
The dual reactivity of the 5-cyanomethyl pyridine scaffold allows for its participation in several powerful cyclization reactions. Two of the most prominent and synthetically useful are the Thorpe-Ziegler and Gewald reactions.
A. The Thorpe-Ziegler Reaction: A Classic Approach to Fused Pyridinones
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone.[2][3] This reaction is particularly well-suited for the synthesis of fused pyridinone systems from appropriately substituted 5-cyanomethyl pyridine derivatives.
Causality of Experimental Choices:
-
Base Selection: The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial. These bases are capable of deprotonating the α-carbon of the nitrile without competing in nucleophilic addition to the nitrile group.
-
Solvent: Aprotic, high-boiling point solvents like toluene or xylene are preferred to facilitate the high temperatures often required for the cyclization and to ensure the solubility of the reactants and intermediates.
-
High Dilution: Performing the reaction under high-dilution conditions is essential for intramolecular cyclization to be favored over intermolecular polymerization.
Visualizing the Thorpe-Ziegler Reaction Mechanism:
Caption: Thorpe-Ziegler reaction mechanism.
B. The Gewald Reaction: Constructing Fused Thieno[2,3-b]pyridines
The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester (or related active methylene nitrile) and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[4][5] By utilizing a 5-cyanomethyl-2(1H)-pyridinethione derivative, this reaction can be adapted to synthesize valuable thieno[2,3-b]pyridine scaffolds.
Causality of Experimental Choices:
-
Base: A tertiary amine, such as triethylamine or morpholine, is typically employed as a catalyst. It facilitates both the initial Knoevenagel condensation and the subsequent steps of the reaction.
-
Sulfur: Elemental sulfur serves as the sulfur source for the formation of the thiophene ring.
-
Reactants: The choice of ketone or aldehyde allows for the introduction of diverse substituents onto the newly formed thiophene ring.
Visualizing the Gewald Reaction Workflow:
Caption: Gewald reaction workflow.
III. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key cyclization reactions of 5-cyanomethyl pyridine derivatives.
Protocol 1: Synthesis of a Fused Pyrido[3,4-c]pyridin-1-one via Thorpe-Ziegler Cyclization
This protocol describes the synthesis of a fused pyridine ring onto the 3,4-positions of a starting pyridine, utilizing an intramolecular Thorpe-Ziegler reaction of a dinitrile precursor.
Materials:
-
5-Cyanomethyl-2-pyridineacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Dispersion of Base: In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous toluene (volume sufficient for high dilution, e.g., 50 mL per gram of dinitrile).
-
Substrate Addition: Dissolve 5-cyanomethyl-2-pyridineacetonitrile (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature over a period of 4-6 hours to maintain high dilution.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium hydride by the slow, dropwise addition of anhydrous ethanol.
-
Isolation of Enaminonitrile: Remove the toluene under reduced pressure. Add water to the residue and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-enaminonitrile.
-
Hydrolysis to Pyridinone: To the crude enaminonitrile, add a mixture of concentrated hydrochloric acid and water (1:1 v/v) and heat to reflux for 4-6 hours.
-
Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Starting Material | Product | Typical Yield (%) |
| 5-Cyanomethyl-2-pyridineacetonitrile | Fused Pyrido[3,4-c]pyridin-1-one | 65-75 |
Protocol 2: Synthesis of a Substituted Thieno[2,3-b]pyridine via Gewald Reaction
This protocol details the one-pot synthesis of a 2-aminothieno[2,3-b]pyridine derivative from a 5-cyanomethyl-2(1H)-pyridinethione.
Materials:
-
5-Cyanomethyl-2(1H)-pyridinethione
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-cyanomethyl-2(1H)-pyridinethione (1.0 equivalent), the desired ketone or aldehyde (e.g., cyclohexanone, 1.1 equivalents), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: To the stirred suspension, add morpholine (0.2 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction mixture will typically turn dark. Monitor the reaction by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and sulfur. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Quantitative Data Summary:
| Starting Pyridinethione | Ketone/Aldehyde | Product | Typical Yield (%) |
| 5-Cyanomethyl-2(1H)-pyridinethione | Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-e]pyridine | 80-90 |
| 5-Cyanomethyl-2(1H)-pyridinethione | Acetophenone | 2-Amino-3-cyano-4-phenylthieno[2,3-b]pyridine | 75-85 |
IV. Applications in Drug Discovery and Materials Science
The fused heterocyclic systems synthesized from 5-cyanomethyl pyridine derivatives are of significant interest in several fields:
-
Medicinal Chemistry: Pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, accessible from 5-cyanomethyl pyridine precursors, are known scaffolds for kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4][5] The thieno[2,3-b]pyridine core is also found in compounds with a range of biological activities.[6]
-
Materials Science: The extended π-systems of these fused heterocycles make them potential candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.
V. Conclusion
5-Cyanomethyl pyridine derivatives are powerful and versatile synthons for the construction of a diverse array of fused heterocyclic compounds. The Thorpe-Ziegler and Gewald reactions represent just two of the many cyclization strategies that can be employed. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to successfully harnessing the synthetic potential of this valuable class of compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of 5-cyanomethyl pyridines and to accelerate the discovery of novel molecules with important applications.
VI. References
-
Hassan, A. A., Shawky, A. M., & Abd-Elshafy, D. N. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10345-10359. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. A. M., & Aly, H. M. (2012). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 54, 83-93. [Link]
-
Hafez, H. N., El-Gazzar, A. R., & Al-Hussain, S. A. (2011). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Triazolo[4,3-a]pyrimidino[4',5':4,5]thieno[2,3-b]pyridines of potential biological activity. Journal of the Chinese Chemical Society, 58(3), 343-350. [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2012). Synthesis of a new series of pyridine and fused pyridine derivatives. Molecules, 17(9), 10345-10359. [Link]
-
Vaskevich, R. I., Pipko, S. E., Tverdokhlebov, A. V., & Tolmachev, A. A. (2015). Synthesis of new functionalized thieno[2,3-b]pyridines. Molbank, 2015(2), M857. [Link]
-
Wikipedia. (2023). Thorpe reaction. In Wikipedia. [Link]
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2012). Synthesis of fused pyridines. ResearchGate. [Link]
-
Ma, C., & Sibi, M. P. (2023). Intramolecular Cyclization. Encyclopedia, 3(3), 884-909. [Link]
-
Inam, M., & Ganaie, M. A. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In New Trends in Chemical Synthesis. IntechOpen. [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. J&K Scientific. Retrieved from [Link]
-
De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. [Link]
-
Singh, R., & Kaur, H. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4754-4764. [Link]
-
Balboni, G., Borea, P. A., Gessi, S., Gilli, G., & Varani, K. (1995). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 50(4), 251-258. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Alkylation of Methylene Carbon in Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
Executive Summary
This application note details the methodology for the
Successful alkylation requires differentiating the
Scientific Foundation & Mechanistic Insight
Substrate Analysis
The substrate 1 features a methylene group activated by a nitrile moiety.[1] The acidity of these protons is enhanced by the electron-withdrawing nature of the pyridine ring (via induction) and the ester at the C2 position.
-
Target
: Estimated at 16.5 (DMSO scale). -
Competing Sites:
-
Ester Carbonyl (C2): Susceptible to nucleophilic attack by the generated carbanion (intermolecular) or hydroxide (hydrolysis).
-
Pyridine Nitrogen: Weakly nucleophilic, but can undergo quaternization with highly reactive electrophiles (e.g., MeI, BnBr).[1]
-
Reaction Mechanism
The reaction proceeds via a standard
Key Mechanistic Risks:
-
Dialkylation: The mono-alkylated product is often more acidic than the starting material due to the destabilization of the anion by the alkyl group (steric) being outweighed by electronic effects, or simply due to kinetic availability.[1]
-
Thorpe-Ziegler Condensation: Self-condensation of the nitrile anion onto another nitrile molecule.[1] This is minimized by maintaining low substrate concentration or low temperature.[1]
Strategic Considerations
Base Selection
| Base | Suitability | Notes |
| Sodium Hydride (NaH) | High | The standard choice.[1] Irreversible deprotonation drives the reaction.[1] Fast, but requires anhydrous conditions to protect the ester.[1] |
| LiHMDS / LDA | Medium | Effective at |
| Low/Medium | Generally too weak for rapid reaction in standard solvents unless used with highly reactive electrophiles (e.g., allyl bromide) or in DMSO.[1] | |
| NaOH (aq) + PTC | High | Excellent for selectivity.[1] The biphasic system prevents ester hydrolysis if contact time is minimized.[1] |
Solvent Effects[1]
-
DMF/DMAc: Excellent solubility and rate enhancement for
. Caution: Must be dry to prevent ester hydrolysis.[1] -
THF: Good for LiHMDS/LDA routes.[1] Slower rates for NaH alkylations compared to DMF.[1]
-
Toluene (biphasic): Used in Phase Transfer Catalysis (PTC) to protect the ester from the aqueous base layer.
Experimental Protocols
Protocol A: Sodium Hydride Mediated Alkylation (Standard)
Best for: Primary alkyl halides, rapid synthesis, scale-up.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Sodium Hydride (60% in oil, 1.2 equiv)[1]
-
Anhydrous DMF (
concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask under
flow. Charge with NaH (1.2 equiv).[1] Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles; otherwise, leave as is.[1] -
Solvation: Suspend NaH in anhydrous DMF at
. -
Deprotonation: Dissolve the pyridine substrate in minimal DMF. Add dropwise to the NaH suspension over 15 minutes at
.-
Observation: Evolution of
gas and color change (often to deep yellow/orange) indicates anion formation. -
Hold: Stir at
for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/HPLC. Reaction is typically complete in 1–4 hours.[1]
-
Quench: Cool to
. Carefully quench with saturated solution. Do not use water directly to avoid rapid exotherm. -
Workup: Dilute with EtOAc. Wash organic layer with water (3x) to remove DMF, then brine (1x).[1] Dry over
, filter, and concentrate.
Protocol B: Phase Transfer Catalysis (Selectivity Focused)
Best for: Active electrophiles (Benzyl/Allyl halides), preventing dialkylation, sensitive esters.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Alkyl Halide (1.05 equiv)
-
Toluene (Solvent)
-
30% NaOH (aq) or Solid
-
TBAB (Tetrabutylammonium bromide, 10 mol%)[1]
Step-by-Step Workflow:
-
Charge: In a flask, dissolve Substrate and Alkyl Halide in Toluene (
). -
Catalyst: Add TBAB (0.1 equiv).
-
Initiation: Add 30% NaOH solution (2.0 equiv) or solid finely ground
(3.0 equiv). -
Agitation: Stir vigorously at RT (for active halides) or
(for unreactive halides).-
Critical: High stirring speed is required to maximize interfacial surface area.[1]
-
-
Monitoring: Monitor strictly for the disappearance of starting material. Stop immediately upon completion to prevent ester hydrolysis.[1]
-
Workup: Separate layers. Wash organic layer with water and brine.[1] Dry and concentrate.
Visualization of Pathways
Reaction Mechanism & Logic Flow
The following diagram illustrates the decision matrix and chemical pathway for the alkylation process.
Caption: Decision tree and mechanistic pathway for the alkylation of cyanomethylpyridine derivatives, highlighting critical divergence points for side reactions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Base quality or moisture | Use fresh NaH.[1] Dry DMF over molecular sieves (4Å) for 24h. |
| Dialkylation | Reaction too fast / Excess reagents | Reduce Alkyl Halide to 0.95 equiv. Lower temperature to |
| Ester Hydrolysis | Wet solvent or Hydroxide attack | Switch to Method B (PTC) with solid |
| N-Alkylation | Pyridine nitrogen competition | Unlikely with simple alkyl halides.[1] If observed, use a bulkier base (LiHMDS) to sterically hinder N-approach or protect N as N-oxide.[1] |
References
-
General Alkylation of Pyridylacetonitriles
-
Phase Transfer Catalysis for Activated Nitriles
-
Base Selection in Ester-Containing Substrates
-
Mechanistic Review of Nitrile Alkylation
(Note: While specific literature on the exact "Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate" is proprietary or sparse, the references above provide the authoritative grounding for the chemistry of the homologous 3-pyridyl and phenylacetonitrile systems.)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-(cyanomethyl)picolinate and its Intermediates
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for the purification of Ethyl 5-(cyanomethyl)picolinate and its synthetic intermediates. The methodologies described are grounded in chemical principles to ensure you can adapt them to your specific experimental context.
Purification Strategy: A Decision-Making Framework
The purification of Ethyl 5-(cyanomethyl)picolinate, a key pharmaceutical intermediate, and its precursors often presents challenges due to the presence of structurally similar impurities, the basicity of the pyridine ring, and the reactivity of the ester and nitrile functional groups. The optimal purification strategy depends on the physical state of the crude product and the nature of the impurities.
The following flowchart provides a general framework for selecting an appropriate purification method.
Caption: A decision tree for selecting a purification method.
Method 1: Column Chromatography
Column chromatography is the most versatile technique for purifying picolinate derivatives, capable of separating compounds with very similar polarities.[1] However, the basic nitrogen of the pyridine ring can lead to challenges.
When to Use Column Chromatography:
-
When purifying oils or amorphous solids.
-
When impurities are structurally similar to the product (e.g., removing the precursor Ethyl 5-(hydroxymethyl)picolinate from the target molecule).
-
When recrystallization fails to yield a pure product.
Troubleshooting and FAQs for Column Chromatography
Q1: My compound is streaking or "tailing" badly on the silica gel column. What's happening and how can I fix it?
A1: Peak tailing is a classic issue with basic compounds like pyridines on standard silica gel.[2] The root cause is the interaction between the basic lone pair on the pyridine nitrogen and acidic silanol groups (Si-OH) on the silica surface. This creates strong, non-uniform binding, leading to a smeared elution profile.[2]
Solutions:
-
Add a Competing Base: The most common solution is to add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your eluent (typically 0.1-1% v/v).[2] The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your picolinate derivative and allowing for a much sharper elution band.
-
Use a Different Stationary Phase: If tailing persists, consider using a more inert stationary phase. Alumina (basic or neutral) can be a good alternative, or you can use commercially available "end-capped" silica where the silanol groups are derivatized.
Q2: I have very low recovery of my product from the column. Where did it go?
A2: Low recovery can be due to several factors:
-
Irreversible Binding: If your compound is particularly basic or the eluent is not polar enough, it may bind irreversibly to the silica gel. This is an extreme case of the interactions that cause tailing.
-
On-Column Degradation: Silica gel is acidic and can potentially catalyze the hydrolysis of the ester or nitrile group, especially if your eluent contains protic solvents like methanol and the compound remains on the column for an extended period. A 2D-TLC test can help diagnose this: spot your crude mixture on a TLC plate, run it, dry it, turn it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, degradation is occurring.[2]
-
Improper Fraction Collection: Monitor your fractions carefully using TLC. The desired compound may have eluted earlier or later than expected.
Q3: How do I choose the right solvent system (eluent)?
A3: The goal is to find a solvent system that gives your product a retention factor (Rf) of ~0.3 on a TLC plate.
-
Start with a Standard System: For picolinate esters, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a great starting point.[3]
-
Test Polarity Ratios: On a TLC plate, test various ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the one that gives the desired Rf.
-
Increase Polarity for More Polar Compounds: If your compound is not moving from the baseline, you may need to add a stronger solvent like dichloromethane or a small percentage of methanol.[3]
Solvent Systems for Picolinate Chromatography
| Polarity of Compound | Recommended Starting Solvent System | Notes |
| Low (e.g., simple alkyl picolinates) | Hexanes/Ethyl Acetate (9:1 to 4:1) | A versatile system for many esters.[3] |
| Medium (e.g., Ethyl 5-(cyanomethyl)picolinate) | Hexanes/Ethyl Acetate (2:1 to 1:1) | The cyano and ester groups increase polarity. |
| High (e.g., Ethyl 5-(hydroxymethyl)picolinate) | Dichloromethane/Methanol (98:2 to 95:5) | For compounds with highly polar groups like alcohols.[3] |
Detailed Protocol: Flash Column Chromatography
-
Prepare the Slurry: In a beaker, make a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).[1]
-
Pack the Column: Pour the slurry into your chromatography column. Use gentle air pressure or a pump to pack the silica bed evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[1]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing your dissolved crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and carefully adding this powder to the top of the column.[3] This method often results in better separation.
-
Elute and Collect: Begin eluting the column with your solvent system. Collect fractions and continuously monitor them by TLC to track the separation of your product from impurities.[1]
-
Combine and Evaporate: Once separated, combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]
Caption: Workflow for flash column chromatography.
Method 2: Recrystallization
If your crude Ethyl 5-(cyanomethyl)picolinate or its intermediate is a solid, recrystallization is often the most efficient purification method for removing small amounts of impurities.
When to Use Recrystallization:
-
The product is a crystalline solid at room temperature.
-
The product has moderate to high purity (>90%) to begin with.
-
Impurities have different solubility profiles from the product.
Troubleshooting and FAQs for Recrystallization
Q1: I can't find a good single solvent for recrystallization. What should I do?
A1: Use a binary solvent system. This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
Procedure:
-
Dissolve your crude product in a minimal amount of the hot soluble solvent.[3]
-
While the solution is still hot, add the anti-solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot soluble solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Reduce Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oily mixture, reheat to get a clear solution, and try cooling again.
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q3: Nothing is crystallizing, even after cooling in an ice bath. What now?
A3: This indicates your compound is too soluble in the chosen solvent, or the solution is not saturated.
-
Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration and try cooling again.
-
Use an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent to induce precipitation.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for further crystallization.
Recrystallization Solvent Systems for Picolinate Esters
| Solvent System | Suited For | Procedure |
| Ethanol/Water | Picolinate esters with some polarity | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[3] |
| Ethyl Acetate/Hexanes | A wide range of picolinate esters | Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent.[3] |
| Toluene | Aromatic-substituted picolinates | Good for inducing crystallinity in aromatic compounds.[3] |
| Isopropanol | General purpose | A good alternative to ethanol.[3] |
Method 3: Acid-Base Extraction
This liquid-liquid extraction technique leverages the basicity of the pyridine nitrogen to separate picolinate derivatives from non-basic organic impurities.
When to Use Acid-Base Extraction:
-
To remove non-basic impurities from your basic picolinate product.
-
As a preliminary purification step before chromatography to reduce the load on the column.[3]
Troubleshooting and FAQs for Acid-Base Extraction
Q1: Can the acidic or basic conditions hydrolyze my ester or nitrile group?
A1: Yes, this is a significant risk. Both ester and nitrile groups are susceptible to hydrolysis under strong acidic or basic conditions, especially with prolonged exposure or heat.
Mitigation Strategies:
-
Use Mild Acids/Bases: Use dilute aqueous acid (e.g., 1M HCl) and a mild base (e.g., saturated sodium bicarbonate solution) for pH adjustments.[3]
-
Work Quickly and at Low Temperatures: Perform the extraction quickly and use an ice bath to cool your separatory funnel, especially during basification, which is often exothermic.
-
Avoid Strong Bases: Avoid using strong bases like sodium hydroxide unless absolutely necessary, as they rapidly hydrolyze esters.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[1]
-
Acidification: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic picolinate derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a mild base (e.g., saturated NaHCO₃) with swirling until the solution is basic (pH > 8). Your picolinate derivative will be deprotonated and may precipitate or form an oil.[1]
-
Back-Extraction: Extract the liberated picolinate derivative back into a fresh organic solvent (e.g., ethyl acetate) 2-3 times.[1]
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
- Technical Support Center: Purification of Substituted Picolin
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
-
Ethyl 5-(hydroxymethyl)picolinate. (2025). PubChem. [Link]
-
Lednicer, D., & Hauser, C. R. (1960). Ferrocenylacetonitrile. Organic Syntheses, 40, 45. [Link]
-
Preparation of esters. (n.d.). Chemguide. [Link]
Sources
Solving solubility issues of pyridine carboxylates in water vs. ethanol
Welcome to the Pyridine Carboxylate Solubility Support Hub.
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Pyridine Carboxylates (Isomers: Picolinic, Nicotinic, Isonicotinic Acid)
Quick Diagnostic: Where is your process failing?
-
Symptom A: "My solution is cloudy/precipitating in water between pH 3 and 4."
-
Symptom B: "I cannot get high concentrations in Ethanol, even with heating."
-
Symptom C: "My product purity is dropping after recrystallization in alcohol."
-
Symptom D: "I need exact solubility data for the isomers."
Module 1: The Water Matrix (Aqueous Solubility)
Q: Why does my Pyridine Carboxylic Acid (PCA) precipitate in water despite being a "polar" molecule?
A: You are likely operating near the Isoelectric Point (pI) .
Unlike simple benzoic acids, PCAs are amphoteric. They contain a basic pyridine nitrogen (pKa
In the pH range of 3.0 – 4.0, these molecules exist primarily as Zwitterions (neutral net charge:
The Fix: To solubilize high concentrations in water, you must shift the equilibrium away from the zwitterion by adjusting pH:
-
Acidify (pH < 2.0): Protonates the carboxyl group (
, ). Forms a soluble cation. -
Basify (pH > 5.5): Deprotonates the pyridine nitrogen (
, ). Forms a soluble anion.
Visualization: The Zwitterion Solubility Trap
Caption: Solubility is minimized at the isoelectric point (red) where the net charge is zero. Shift pH to green or blue zones for dissolution.
Module 2: The Ethanol Matrix (Organic Solvent)
Q: Why is solubility in Ethanol so much lower than in water?
A: While ethanol is polar, it lacks the dielectric strength to effectively solvate the zwitterionic crystal lattice that these isomers often form.
-
Nicotinic Acid (3-PA): Solubility in ethanol at 25°C is only ~10 g/L, compared to ~18 g/L in water [2, 6].
-
Isonicotinic Acid (4-PA): Even less soluble due to high symmetry and efficient crystal packing [4].
-
Picolinic Acid (2-PA): An exception; it is significantly more soluble in ethanol than its isomers, but still less than in water [3].
Q: Can I just heat the ethanol to increase solubility?
A: WARNING: Proceed with Caution. While solubility does increase with temperature (Nicotinic acid solubility in ethanol jumps to ~50 g/L at 70°C [6]), you risk Auto-Catalyzed Esterification . At reflux temperatures, the carboxylic acid group can react with the ethanol solvent to form ethyl esters (e.g., Ethyl Nicotinate). This reaction is often catalyzed by the molecule's own acidity or if you added mineral acid to help dissolution.
Troubleshooting Protocol: Preventing Esterification
-
Limit Heat Exposure: Do not reflux for >30 minutes unless necessary.
-
Avoid Strong Acid Catalysts: If you must acidify in ethanol, use a non-nucleophilic acid or keep temperatures <40°C.
-
Monitor Purity: Check for the ester peak via HPLC or TLC if the mother liquor is recycled.
Module 3: Comparative Data & Selection
Isomer Solubility Comparison Table (at 25°C) Note: Values are approximate averages from multiple thermodynamic studies [3, 4, 6].
| Isomer | Common Name | Solubility in Water (g/L) | Solubility in Ethanol (g/L) | Key Characteristic |
| 2-PA | Picolinic Acid | ~862 (Very High) | ~57 | Forms chelates; highest solubility. |
| 3-PA | Nicotinic Acid | ~18 | ~10 | Forms zwitterions; metastable polymorphs. |
| 4-PA | Isonicotinic Acid | ~6 | < 5 | Lowest solubility; high lattice energy. |
Decision Workflow: Solvent Selection
Caption: Decision tree for solvent selection based on concentration requirements and associated risks.
Standard Operating Protocols (SOPs)
SOP-01: Potentiometric Solubility Determination
Use this when visual inspection is ambiguous due to fine particle suspension.
-
Preparation: Suspend excess Pyridine Carboxylate in 50 mL of degassed water.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temps).
-
Quantification:
-
Method A (UV-Vis): Dilute aliquot and measure absorbance at
(approx 262 nm for Nicotinic Acid [2]). -
Method B (Gravimetric): Evaporate solvent from a known volume and weigh the residue.
-
-
Validation: If the pH of the saturated solution is between 3.0–4.0, you are measuring the minimum (zwitterionic) solubility.
SOP-02: Anti-Solvent Crystallization (Purification)
Leverages the solubility differential between water and ethanol.
-
Dissolution: Dissolve crude PCA in the minimum volume of hot water (90°C).
-
Note: Ensure pH is slightly adjusted (pH ~2.5) if dissolution is difficult.
-
-
Addition: Slowly add hot Ethanol (anti-solvent) until slight turbidity persists.
-
Cooling: Cool slowly to Room Temperature, then to 4°C.
-
Harvest: Filter crystals immediately to prevent re-equilibration or ester formation.
References
-
Grokipedia. Pyridinecarboxylic acid - Overview and Isomers. Retrieved from 3
-
Solubility of Things. Niacin (Nicotinic Acid) Solubility Properties.[4][5][6][7] Retrieved from 5
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. Retrieved from
-
Journal of Chemical Thermodynamics. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from 7[7]
-
ChemicalBook. Nicotinic Acid Properties and Safety. Retrieved from 4
-
Journal of Chemical & Engineering Data. Solubility of nicotinic acid in water, ethanol, acetone... Retrieved from 8[9][10][11]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. epfl.ch [epfl.ch]
- 3. grokipedia.com [grokipedia.com]
- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Hydrogenation of Nitrile Groups in Pyridine Esters
Welcome to the Technical Support Center for the catalytic hydrogenation of nitrile groups within pyridine ester scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this selective reduction. Here, we move beyond simple protocols to delve into the underlying principles that govern this transformation, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Selective Reduction
The selective hydrogenation of a nitrile group in the presence of both a pyridine ring and an ester functionality presents a significant synthetic challenge. The pyridine ring, with its basic nitrogen atom, can act as a catalyst poison, while the aromatic system itself is susceptible to reduction under harsh conditions.[1] Similarly, the ester group, though generally more stable, can also be reduced under certain catalytic systems. Achieving high chemoselectivity for the primary amine without affecting these other functional groups requires a nuanced understanding of catalyst behavior, reaction kinetics, and the interplay of various experimental parameters. This guide will equip you with the knowledge to navigate these challenges successfully.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is stalled or showing very low conversion of the nitrile group. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a common issue and can often be attributed to catalyst inhibition or inactivity.
-
Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the active sites of many metal catalysts (e.g., Palladium, Platinum), effectively poisoning them.[1]
-
Solution: The addition of an acidic additive is a highly effective strategy to mitigate this.[2] An acid will protonate the pyridine nitrogen, preventing its coordination to the catalyst surface. The choice and stoichiometry of the acid are critical and can be used to tune the selectivity of the reaction. For instance, using a specific molar ratio of sulfuric acid can allow for the selective hydrogenation of the nitrile group while leaving the pyridine ring intact.[2]
-
-
Catalyst Deactivation: The catalyst itself may be old or have reduced activity.
-
Solution: Always use a fresh batch of a high-quality catalyst. If you suspect catalyst deactivation during the reaction, carefully filter the reaction mixture under an inert atmosphere and add a fresh portion of the catalyst.
-
-
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be energetic enough to overcome the activation energy barrier.
-
Solution: While high pressures and temperatures can lead to over-reduction, a modest increase can be beneficial. For pyridine systems, pressures in the range of 30-80 bar and temperatures of 60-80 °C are often required for reasonable reaction times.[3] It is crucial to increase these parameters incrementally while carefully monitoring the reaction progress to avoid unwanted side reactions.
-
Question 2: I am observing significant reduction of the pyridine ring in addition to the nitrile group. How can I improve the selectivity for the desired aminomethyl pyridine ester?
Answer:
Over-reduction of the pyridine ring is a frequent challenge, particularly with highly active catalysts like Rhodium or under harsh conditions.
-
Tuning with Acidic Additives: As mentioned, the amount of acidic additive is a key control element. A lower stoichiometric ratio of acid to your pyridine ester will favor the selective reduction of the nitrile group. By not fully protonating all pyridine molecules, you can create a delicate balance that allows for nitrile reduction without significant ring saturation.[2]
-
Catalyst Choice: Palladium on Carbon (Pd/C) is often a good starting point for the selective hydrogenation of a nitrile in the presence of a pyridine ring, especially when paired with an acidic additive.[2] Rhodium-based catalysts, while very active, have a higher propensity for ring saturation.[4]
-
Solvent System: The choice of solvent can influence selectivity. A biphasic system, such as water/dichloromethane, has been shown to be effective in promoting selectivity for the primary amine from pyridinecarbonitriles.[2]
Question 3: My desired primary amine is being converted into secondary and tertiary amine byproducts. What is causing this and how can I suppress it?
Answer:
The formation of secondary and tertiary amines is a classic side reaction in nitrile hydrogenation.[5] This occurs when the initially formed primary amine attacks the imine intermediate, which is formed during the reduction of the nitrile.
-
Addition of Ammonia: The addition of ammonia to the reaction mixture is a well-established method to suppress the formation of secondary and tertiary amines.[6] Ammonia competes with the primary amine product for the reaction with the imine intermediate, thus favoring the formation of the desired primary amine.
-
Catalyst Selection: Certain catalysts have a lower tendency for promoting the formation of amine byproducts. For example, some cobalt-based catalysts have shown high selectivity for primary amines even in the absence of ammonia.[7]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the side reactions leading to secondary and tertiary amines.
Question 4: I am concerned about the stability of my ester group under the hydrogenation conditions. Is this a valid concern and what can I do to protect it?
Answer:
Generally, non-benzylic esters are quite stable under typical catalytic hydrogenation conditions used for nitrile reduction.[8] However, this is a valid consideration, especially if you are using more aggressive catalysts or conditions.
-
Mild Reaction Conditions: Employing the mildest possible conditions (lower temperature and pressure) that still afford a reasonable reaction rate for the nitrile reduction is the best approach to preserve the ester functionality.
-
Catalyst Choice: Standard catalysts like Pd/C are less likely to reduce an ester group compared to more reactive catalysts.[8]
-
Avoid Harsh Additives: While acidic additives are useful for preventing pyridine poisoning, strongly acidic conditions combined with high temperatures could potentially lead to ester hydrolysis, depending on the solvent system. Monitoring for any ester cleavage is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalytic hydrogenation of a nitrile to a primary amine?
A1: The catalytic hydrogenation of a nitrile to a primary amine proceeds in a stepwise manner on the surface of a metal catalyst. The nitrile group first adsorbs onto the catalyst surface and is then sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. The formation of secondary and tertiary amines occurs when the primary amine product reacts with the imine intermediate.
Q2: Which catalyst do you recommend as a starting point for the selective hydrogenation of a nitrile on a pyridine ester?
A2: For a good balance of activity and selectivity, 10% Palladium on Carbon (Pd/C) is an excellent starting point. It is crucial to use this in conjunction with an acidic additive, such as sulfuric acid, to prevent catalyst poisoning by the pyridine nitrogen. The optimal amount of acid will need to be determined empirically for your specific substrate.
Q3: What are the most suitable solvents for this reaction?
A3: A range of polar solvents can be used, including methanol, ethanol, and water. A biphasic solvent system, such as water/dichloromethane , has been shown to be particularly effective for the selective hydrogenation of pyridinecarbonitriles and can be a good system to explore for your pyridine ester substrate.[2]
Q4: How can I monitor the progress of my reaction?
A4: You can monitor the reaction progress by periodically taking small aliquots from the reaction mixture (if your reactor setup allows for this safely) and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any byproducts.
Q5: Are there any safety considerations I should be aware of?
A5: Yes, catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure, and potentially pyrophoric catalysts.
-
Hydrogen Safety: Always work in a well-ventilated area, preferably a fume hood designed for hydrogenation reactions. Ensure all equipment is properly rated for the pressures you are using and check for leaks before starting the reaction.
-
Catalyst Handling: Catalysts like Palladium on Carbon can be pyrophoric, especially after use when they are dry and have adsorbed hydrogen. It is best practice to handle the catalyst wet with solvent and to never allow the filter cake to dry in the air. Quench the used catalyst carefully with water.[1]
Data Presentation
Table 1: Influence of Acidic Additive on Chemoselectivity in Pyridinecarbonitrile Hydrogenation
| Entry | Substrate | Acidic Additive (mol equivalent) | Selectivity for (aminomethyl)pyridine | Selectivity for (aminomethyl)piperidine | Reference |
| 1 | 4-Pyridinecarbonitrile | H₂SO₄ (0.5) | 93% | 7% | [2] |
| 2 | 4-Pyridinecarbonitrile | H₂SO₄ (1.0) | 2% | 98% | [2] |
| 3 | 3-Pyridinecarbonitrile | H₂SO₄ (0.5) | 72% | 28% | [2] |
| 4 | 3-Pyridinecarbonitrile | H₂SO₄ (1.0) | <1% | 76% | [2] |
This table illustrates the critical role of the acidic additive in directing the reaction towards either selective nitrile reduction or complete reduction of both the nitrile and the pyridine ring.
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of the Nitrile Group in a Pyridine Ester
-
Catalyst Preparation: In a suitable high-pressure reactor vessel, add 10% Pd/C (5-10 mol%) under a stream of inert gas (e.g., Argon or Nitrogen).
-
Solvent and Reagent Addition: Add the solvent (e.g., a 3:1 mixture of water and dichloromethane, approximately 0.1 M concentration of the substrate). Add the pyridine ester substrate.
-
Acidic Additive: Add the acidic additive (e.g., 0.5 molar equivalents of sulfuric acid) dropwise with stirring.
-
Reaction Setup: Seal the reactor and purge the system several times with the inert gas, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 bar). Heat the reaction to the desired temperature (e.g., 30-50 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via HPLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and carefully filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as required.
Visualizations
Caption: General reaction mechanism for nitrile hydrogenation.
Caption: Troubleshooting decision tree for low conversion.
Caption: Experimental workflow for catalytic hydrogenation.
References
- BenchChem. (2025).
- Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- University of Liverpool Repository. (n.d.).
- Wikipedia. (n.d.). Nitrile reduction.
- ThalesNano. (n.d.).
- ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?
- MDPI. (2020).
- Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Strategic Identification of Nitrile Moieties in Pyridine Derivatives: An Advanced IR Spectroscopy Guide
Executive Summary
For researchers in medicinal chemistry and drug development, the nitrile group (
Part 1: Mechanistic Basis of the Signal
The nitrile stretch (
The Pyridine Effect
Unlike aliphatic nitriles (typically
-
Electron Withdrawal: The ring nitrogen is electronegative, exerting a
effect that strengthens the bond (increasing , shifting to higher ). -
Resonance: If the nitrile is in the 2- or 4-position, resonance structures can delocalize electron density, slightly decreasing bond order compared to the inductive prediction.
The final observed frequency is the vector sum of these competing electronic effects.
Figure 1: Competing electronic effects (Induction vs. Resonance) determining the nitrile shift in pyridine systems.
Part 2: Comparative Analysis of Methodologies
This section objectively compares the two primary IR sampling modes and one orthogonal technique.
Comparison A: ATR (Attenuated Total Reflectance) vs. KBr Transmission
While KBr is the historical "gold standard," ATR is the modern workhorse. However, for pyridine salts, KBr presents a specific chemical risk.
| Feature | ATR (Diamond/Ge) | KBr Pellet (Transmission) | Verdict for Pyridine-CN |
| Sample Prep | None (Direct contact) | Grinding with KBr, pressing | ATR Wins (Speed/Reproducibility) |
| Path Length | Short ( | Long (Effective thickness) | KBr Wins (Sensitivity for trace) |
| Chemical Risk | Inert (Diamond) | High Risk: Ion Exchange | ATR Wins (Crucial Integrity) |
| Hygroscopicity | Negligible | High (Water bands interfere) | ATR Wins |
| Resolution | Medium | High | KBr Wins |
Critical Insight - The Ion Exchange Risk: When analyzing pyridine hydrochloride salts (common in drug discovery), the pressure of KBr pellet formation can induce ion exchange, converting the sample to a hydrobromide salt. This alters the crystal lattice and can shift vibrational bands, leading to spectral mismatch with reference standards [1]. Therefore, ATR is the preferred method for pyridine salts.
Comparison B: IR vs. Raman Spectroscopy
Is IR the best tool, or should you use Raman?
| Feature | IR Spectroscopy | Raman Spectroscopy |
| Selection Rule | Change in Dipole Moment | Change in Polarizability |
| Nitrile Signal | Strong (Polar bond) | Moderate to Strong |
| Water Interference | High (OH stretch dominates) | Low (Water is weak scatterer) |
| Fluorescence | None | High risk (Pyridine impurities) |
Verdict: IR is superior for routine identification because the
Part 3: Data & Substituent Effects
The position of the nitrile group on the pyridine ring and the presence of other substituents significantly impact the peak location.
Table 1: Characteristic Frequency Shifts
Data synthesized from standard spectroscopic literature [2, 3].
| Compound Structure | Substituent Type | Approx.[2][3][4] Frequency ( | Electronic Rationale |
| Benzonitrile | Reference | Standard aromatic conjugation. | |
| 2-Cyanopyridine | EWG (Inductive) | Nitrogen at ortho-position; -I effect dominates, increasing | |
| 3-Cyanopyridine | EWG (Inductive) | Nitrogen at meta-position; weaker electronic communication. | |
| 4-Cyanopyridine | Resonance | Balance of -I and resonance; often sharp and intense. | |
| Py-CN + Amino (-NH2) | EDG (Donor) | Strong resonance (+R) lowers bond order (Red Shift). | |
| Py-CN + Nitro (-NO2) | EWG (Withdrawing) | Strong electron withdrawal increases bond order (Blue Shift). |
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for a Single-Reflection Diamond ATR system, the standard in modern pharmaceutical labs.
Workflow Diagram
Figure 2: Step-by-step ATR workflow ensuring spectral integrity and background validation.
Detailed Steps
-
System Validation (The "Zero" Check):
-
Before loading the sample, acquire a background spectrum of the ambient air.
-
Self-Validation: Ensure the region at
(atmospheric ) is minimized. If this doublet is massive, purge the system; otherwise, its rotational fine structure can create noise near the nitrile region.
-
-
Sample Loading:
-
Place
of the solid pyridine derivative onto the center of the diamond crystal. -
Note: If the sample is a pyridine salt (sticky/hygroscopic), work quickly to minimize water uptake.
-
-
Pressure Application:
-
Lower the anvil clamp. Apply maximum pressure (typically indicated by a "click" on torque-limited clamps).
-
Causality: High pressure ensures intimate contact between the sample and the crystal, increasing the effective path length and signal-to-noise ratio (SNR) for the nitrile peak.
-
-
Acquisition Parameters:
-
Resolution:
(Standard) or (High Res). -
Scans: 16 to 32.
-
Range:
.
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensity is linear with wavelength (
), making peaks at lower wavenumbers appear stronger than in transmission. -
Baseline Correction: Use a rubber-band correction if the baseline drifts due to scattering (common in powders).
-
Part 5: Troubleshooting & Artifacts
1. The "False" Nitrile (Isocyanates/Alkynes):
-
Problem: Isocyanates (
) and Alkynes ( ) also absorb in the range. -
Differentiation:
-
Nitrile: Sharp, medium-strong intensity.
-
Isocyanate: Very broad, extremely intense doublet centered
. -
Alkyne: Weak (unless terminal), usually sharper and lower (
).
-
2. The "Missing" Peak (Symmetry):
-
If the nitrile peak is unexpectedly weak, check if the molecule has high symmetry or if the nitrile is attached to a position that minimizes the dipole change (rare in pyridines, common in symmetric dinitriles). In this case, switch to Raman .
3. Atmospheric Interference:
-
The
asymmetric stretch is a doublet at and . While usually distinct from the nitrile ( ), poor background subtraction can leave "derivative-shaped" noise that bleeds into the nitrile window. Solution: Re-run background.
References
-
Shimadzu Corporation. (n.d.). KBr Pellet Method vs. KCl Pellet Method for Hydrochloride Salts.[5] Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). 4-Pyridinecarbonitrile Infrared Spectrum.[6] National Institute of Standards and Technology.[7][8] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference text for functional group frequencies).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 8. 2-Pyridinecarbonitrile [webbook.nist.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
Introduction: Characterizing a Novel Pyridine Scaffold
Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is a bifunctional molecule incorporating a pyridine core, an ethyl ester, and a cyanomethyl group. Such scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their potential as versatile building blocks and intermediates. Accurate structural characterization is paramount in drug development and chemical synthesis, and mass spectrometry (MS) stands as a cornerstone technique for confirming molecular weight and elucidating structural features through fragmentation analysis.
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate. In the absence of a publicly available experimental spectrum for this specific compound, this document serves as a predictive comparison guide. We will deconstruct the molecule into its constituent functional groups, compare their expected fragmentation behavior to well-characterized analogs, and propose a comprehensive fragmentation pathway. Furthermore, we will provide a robust, self-validating experimental protocol for researchers to acquire and interpret this data in their own laboratories.
Theoretical Fragmentation Analysis: A Sum of the Parts
The fragmentation of a molecule in a mass spectrometer is a series of predictable, high-energy chemical reactions. The structure of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate (Molecular Weight: 190.19 g/mol ; Formula: C₁₀H₁₀N₂O₂) suggests several competing fragmentation pathways governed by the stability of the resulting ions and neutral losses. The primary sites for cleavage are the ethyl ester and the cyanomethyl substituent on the relatively stable pyridine ring.
Key Functional Groups and Their Predicted Behavior:
-
Ethyl Ester Group: Ester fragmentation is well-documented.[1][2] The most common pathways include:
-
α-Cleavage: Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion.
-
McLafferty Rearrangement: For esters with a γ-hydrogen, a rearrangement can occur, leading to the elimination of an alkene (ethylene, 28 Da).
-
Loss of the entire ester group (•COOCH₂CH₃, 73 Da).
-
-
Pyridine Ring: Aromatic systems like pyridine tend to produce a strong molecular ion peak due to their stability.[1] Subsequent fragmentation often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da).
-
Cyanomethyl Group: The C-C bond between the pyridine ring and the cyanomethyl group can cleave, leading to the loss of a cyanomethyl radical (•CH₂CN, 40 Da) or rearrangement and loss of HCN.
Comparative Fragmentation Analysis: Learning from Analogs
To build a reliable predictive model, we will compare the expected fragmentation with the known mass spectra of structurally similar compounds.
Alternative 1: Ethyl 2-Pyridinecarboxylate (Ethyl Picolinate)
This analog (MW: 151.16 g/mol ) is identical to our target molecule but lacks the cyanomethyl group. Its fragmentation pattern, available in the NIST Mass Spectrometry Data Center, provides a baseline for the behavior of the ethyl pyridine-2-carboxylate core.[3][4]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |
| 151 | 123 | 28 | Ethylene (C₂H₄) via McLafferty Rearrangement |
| 151 | 106 | 45 | Ethoxy Radical (•OC₂H₅) |
| 106 | 78 | 28 | Carbon Monoxide (CO) |
The fragmentation of Ethyl Picolinate clearly shows the competition between McLafferty rearrangement and α-cleavage of the ester group. This is a crucial insight that we can apply to our target molecule.
Alternative 2: Ethyl Isonicotinate (4-isomer)
The fragmentation of this positional isomer is very similar to Ethyl Picolinate, reinforcing the general fragmentation rules for pyridine carboxylate esters.[5] This confirms that the position of the ester group on the pyridine ring does not fundamentally alter the primary cleavage pathways, which are dominated by the ester functionality itself.
Alternative 3: Substituted Aromatic Nitriles
In compounds featuring a benzyl-like nitrile (Ar-CH₂-CN), a common fragmentation is the loss of the cyanomethyl group or cleavage leading to a stable tropylium-like ion if the aromatic system can expand. For our pyridine system, we predict the primary cleavage will be the loss of •CH₂CN (40 Da) or the loss of the entire sidechain.
Proposed Fragmentation Pathways for Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
By synthesizing the principles above, we can propose the most likely fragmentation pathways under Electron Ionization (EI) conditions, which is a common technique for analyzing small, volatile molecules.
Caption: Predicted Electron Ionization (EI) fragmentation of the target molecule.
Primary Fragmentation Events:
-
Molecular Ion (m/z 190): As an aromatic compound, a distinct molecular ion peak is expected.
-
Loss of Ethoxy Radical (m/z 145): Alpha-cleavage at the ester is highly probable, resulting in the loss of a 45 Da radical to form the 5-(cyanomethyl)pyridine-2-carbonylium ion. This is often a very stable and abundant ion.
-
McLafferty Rearrangement (m/z 162): The ethyl ester contains γ-hydrogens, making it susceptible to a McLafferty rearrangement, which would result in the loss of ethylene (28 Da) and the formation of a radical cation at m/z 162.
-
Secondary Fragmentation:
-
The acylium ion at m/z 145 is expected to lose carbon monoxide (28 Da) to yield an ion at m/z 117.
-
This ion (m/z 117) and the ion from the McLafferty rearrangement (m/z 162) can subsequently lose hydrogen cyanide (27 Da) from the cyanomethyl group and/or the pyridine ring, leading to fragments at m/z 90 and m/z 135, respectively.
-
Experimental Protocol for MS Analysis
To validate these predictions, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring both Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) data.
Caption: Recommended workflow for acquiring and analyzing MS data.
Part 1: Sample Preparation
-
Solubilization: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent for LC-MS or the injection solvent for GC-MS.
Part 2: GC-EI-MS Analysis
This method is ideal for confirming the fragmentation pattern predicted under classical electron ionization conditions.
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).[6]
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
Part 3: LC-ESI-MS/MS Analysis
This method uses soft ionization, which will likely produce a protonated molecular ion [M+H]⁺, and collision-induced dissociation (CID) can be used to generate fragments in a controlled manner.
-
Instrument: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[7][8][9]
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS (Tandem MS):
-
Select the precursor ion for [M+H]⁺ at m/z 191.1.
-
Apply stepped collision energies (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.
-
-
Data Interpretation and Validation
Upon acquiring the data, the following steps constitute a self-validating system:
-
Confirm Molecular Ion: In the EI spectrum, locate the peak at m/z 190. In the ESI-MS1 spectrum, find the [M+H]⁺ peak at m/z 191.0815 (exact mass). Using a high-resolution instrument allows for formula confirmation based on the accurate mass.
-
Match Fragments to Predictions: Compare the m/z values of the fragments in the experimental spectra to the predicted values in the tables and diagrams above.
-
Analyze Isotope Patterns: For fragments containing multiple elements, the isotopic pattern should match the theoretical distribution.
-
Rationalize Differences: Any significant deviation from the predicted pattern provides new structural information. For instance, an unexpected rearrangement may point to a unique electronic interaction between the cyanomethyl and ester groups.
Conclusion
While no experimental spectrum for Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate is currently published, a robust prediction of its fragmentation behavior can be made through a comparative analysis of its functional groups and structurally related analogs. The dominant fragmentation pathways are expected to originate from the ethyl ester group, leading to characteristic losses of an ethoxy radical (45 Da) and ethylene (28 Da). These primary fragments will undergo subsequent losses of carbon monoxide and hydrogen cyanide. The provided experimental protocols offer a clear and reliable methodology for researchers to acquire this data, validate the proposed fragmentation scheme, and ensure the unambiguous structural confirmation of this versatile chemical scaffold.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][1]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link][7]
-
MassBank. (2014). MSBNK-Fiocruz-FIO00680 - Quinolinic acid. [Link]
-
MassBank. (2024). MSBNK-Eawag-EQ00305202 - Thiazopyr. [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link][2]
-
PubChem. Ethyl 2-pyridinecarboxylate. National Center for Biotechnology Information. [Link][3]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
MassBank. (2012). MSBNK-MPI_for_Chemical_Ecology-CE000111. [Link]
-
MassBank. (2016). MSBNK-CASMI_2016-SM831701 - PHIP. [Link]
-
Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Journal of Chemical, Biological and Physical Sciences. [Link]
-
Bielefeld University. Mass Spectrometry Citation of current Instrumentation. [Link][6]
-
ResearchGate. (2023). ESI+ mass spectra of the carboxylato complexes. [Link]
-
NIST. 2-Pyridinecarboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link][4]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
MDPI. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link][8]
-
University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]
-
NIST. Pyridine, 5-ethyl-2-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. Ethyl isonicotinate. National Center for Biotechnology Information. [Link][5]
-
Digital CSIC. (2024). Electronic Supplementary Material (ESI) for Chemical Science. [Link][9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 5. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uni-bielefeld.de [uni-bielefeld.de]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. digital.csic.es [digital.csic.es]
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate
Executive Directive
This guide defines the mandatory procedures for the containment and disposal of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate . While this compound is a valuable intermediate in drug discovery, its dual functionality (pyridine ester and nitrile) presents specific stability and toxicity risks during waste management.
Immediate Safety Rule: Under NO circumstances should this material be commingled with acidic waste streams. The presence of the cyanomethyl group creates a potential vector for Hydrogen Cyanide (HCN) evolution under low pH conditions, particularly if downstream hydrolysis occurs.
Technical Hazard Analysis (The "Why")
To ensure safety, one must understand the molecular behavior of the compound in a waste drum environment. We are not just disposing of a "chemical"; we are managing a reactive system.
Molecular Vulnerabilities
-
The Nitrile Moiety (-CH₂-CN): While organic nitriles are generally more stable than inorganic cyanides, they are not inert. In the presence of strong acids or metabolic enzymes, the cyano group can hydrolyze or liberate toxic byproducts [1].
-
The Ethyl Ester (-COOEt): Susceptible to hydrolysis in both basic and acidic media. Hydrolysis yields the corresponding pyridine carboxylic acid and ethanol. This reaction changes the pH and solubility profile of the waste mixture over time, potentially destabilizing other co-disposed compounds.
-
The Pyridine Ring: Acts as a weak base. If mixed with strong acids, it will protonate, generating heat (exotherm). In a closed waste container, uncontrolled exotherms increase vapor pressure and the risk of rupture [2].
Physicochemical Data for Disposal Planning
| Property | Value | Disposal Implication |
| CAS Number | 115016-98-3 | Use for waste manifesting. |
| Physical State | Solid (Low melting point) | May require dissolution for liquid waste streams. |
| Water Solubility | Moderate/Low | Do not attempt to flush down drains; will precipitate and clog. |
| Acid/Base Stability | Unstable in extremes | DO NOT MIX with pH < 4 or pH > 10 waste. |
| Combustibility | Combustible Organic | Compatible with high-temp incineration. |
Operational Disposal Protocol
The following workflow is a self-validating system designed to prevent cross-contamination and accidental release.
Phase 1: Pre-Disposal Characterization
Before moving the vessel to the waste area, perform the "Litmus Validation" :
-
Check the pH of the destination waste container.
-
Requirement: The container must be Neutral (pH 6-8) or slightly Alkaline (pH 8-10).
-
Stop Condition: If the container is Acidic (pH < 5), DO NOT ADD this compound. Initiate a new waste stream.
Phase 2: Segregation & Packaging[1]
Scenario A: Solid Waste (Pure Substance)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Toxic Solid - Organic Nitrile."
-
Segregation: Store away from oxidizers (e.g., nitrates, peroxides) to prevent violent oxidation of the organic framework.
Scenario B: Liquid Waste (Reaction Mixtures)
-
Solvent Matrix: Ensure the solvent is compatible with incineration (e.g., DCM, Ethyl Acetate, Methanol).
-
Quenching: If the reaction mixture contains residual acids (e.g., HCl, TFA), it must be neutralized with aqueous Sodium Bicarbonate (NaHCO₃) before transfer to the organic waste drum.
-
Validation: Verify pH is > 6.0 after neutralization.
Phase 3: Final Disposal Path
The only acceptable destruction method for this compound is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx). This ensures the complete cleavage of the nitrile bond and the pyridine ring [3].
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of this material. Note the "Hard Stop" at the Acid Check.
Figure 1: Decision matrix for the safe segregation and disposal of nitrilic pyridine derivatives.
Emergency Procedures (Spill Response)
In the event of a spill, standard "sweep and dump" procedures are insufficient due to the toxicity profile.
-
Evacuate & Ventilate: Clear the immediate area.[1] If the spill is large (>100g) or in a confined space, evacuate the lab.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is generated, use a NIOSH-approved N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal jar.
-
Liquids: Absorb with vermiculite or sand .
-
Contraindication: Do NOT use acidic absorbents (like certain clay-based acid neutralizers) as this may protonate the nitrile [4].
-
-
Decontamination: Wash the surface with a mild soap solution (pH 8-9). Do not use bleach immediately, as it may react with other organic residues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 115016-98-3. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
